An In-depth Technical Guide to the Solubility of 3-Cyanoazetidine-1-sulfonamide in Common Organic Solvents
An In-depth Technical Guide to the Solubility of 3-Cyanoazetidine-1-sulfonamide in Common Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility of 3-Cyanoazetidine-1-sulfonamide. Given the novelty of this compound, this document focuses on establishing a robust theoretical framework and a validated experimental protocol to generate reliable solubility data, which is critical for downstream applications such as formulation, purification, and preclinical development.
Introduction: The Significance of 3-Cyanoazetidine-1-sulfonamide and its Solubility Profile
3-Cyanoazetidine-1-sulfonamide is a molecule of interest, combining three key structural motifs: a strained azetidine ring, a cyano group, and a sulfonamide functional group. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its antibacterial properties and other biological activities.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly used in medicinal chemistry as a bioisosteric replacement for other cyclic systems to modulate physicochemical properties like solubility and metabolic stability.[2] The cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, can further influence the molecule's polarity, crystal packing, and interactions with biological targets.
A thorough understanding of the solubility of 3-Cyanoazetidine-1-sulfonamide in various organic solvents is a cornerstone of its development. Solubility data dictates the feasibility of purification methods, informs the selection of vehicles for in vitro and in vivo studies, and is a critical parameter for developing a stable and bioavailable drug formulation.[3] This guide will provide the foundational knowledge and practical steps to systematically characterize the solubility of this compound.
Theoretical Framework: Predicting Solubility Behavior
While experimental determination is the gold standard, a theoretical analysis of the molecular structure of 3-Cyanoazetidine-1-sulfonamide provides valuable insights into its expected solubility.
Key Molecular Features Influencing Solubility:
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Sulfonamide Group (-SO₂NH₂): This group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). This suggests a preference for polar solvents. Notably, polar aprotic solvents like DMSO and DMF are often very effective solubilizers for sulfonamides due to strong hydrogen bonding interactions.[4]
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Azetidine Ring: The parent azetidine is miscible with water, indicating its polar nature.[2][5] The presence of this ring contributes to the overall polarity of the molecule.
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Cyano Group (-C≡N): The nitrile group is highly polar and a good hydrogen bond acceptor, which should enhance solubility in polar protic and aprotic solvents.
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Acidity (pKa): The sulfonamide proton is weakly acidic. The predicted pKa for 3-cyanoazetidine-1-sulfonamide is approximately 11.06.[6] This means the compound will be predominantly in its neutral form in most organic solvents and in aqueous solutions at neutral or acidic pH. The solubility of sulfonamides can be pH-dependent in aqueous systems.[7][8]
Based on these features, it is anticipated that 3-Cyanoazetidine-1-sulfonamide will exhibit higher solubility in polar solvents (e.g., alcohols, DMSO, DMF, acetonitrile) and lower solubility in nonpolar solvents (e.g., hexane, toluene, cyclohexane). The interplay between the molecule's ability to self-associate through hydrogen bonding (crystal lattice energy) and its interaction with solvent molecules will ultimately determine its solubility.
Strategic Selection of Solvents for Screening
A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities, proticities, and chemical functionalities relevant to pharmaceutical processing.
Table 1: Recommended Panel of Organic Solvents for Solubility Screening
| Class | Solvent | Polarity Index | Rationale in Drug Development |
| Polar Protic | Methanol | 5.1 | Common solvent for synthesis, purification, and analysis. |
| Ethanol | 4.3 | Pharmaceutically acceptable, used in formulations. | |
| Isopropanol (IPA) | 3.9 | Frequently used in crystallization and formulation.[3] | |
| Polar Aprotic | Acetonitrile (ACN) | 5.8 | Widely used in HPLC and synthesis. |
| Acetone | 5.1 | General-purpose solvent, useful for extractions. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High solubilizing power, common for stock solutions.[4] | |
| Dimethylformamide (DMF) | 6.4 | Strong solvent, often used for challenging compounds.[4] | |
| Ethyl Acetate | 4.4 | Common for extractions and chromatography. | |
| Nonpolar Aprotic | Dichloromethane (DCM) | 3.1 | Useful for extraction and synthesis. |
| Toluene | 2.4 | Represents aromatic hydrocarbon solvents. | |
| Heptane/Hexane | 0.1 | Represents aliphatic hydrocarbon solvents, often used as anti-solvents. |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[9] The protocol below is designed to be self-validating by incorporating steps for ensuring equilibrium and accurate quantification.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.
Materials and Equipment
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3-Cyanoazetidine-1-sulfonamide (crystalline solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
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Glass vials with Teflon-lined screw caps
-
Constant temperature incubator shaker or water bath
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Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
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Calibrated HPLC with a suitable detector (e.g., UV-Vis) or another validated analytical method (e.g., UPLC-MS)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Procedure
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Preparation of Samples:
-
Add an excess amount of 3-Cyanoazetidine-1-sulfonamide (e.g., ~20 mg, accurately weighed) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials at a speed sufficient to keep the solid suspended.
-
Causality Check: A minimum equilibration time of 24 hours is recommended. To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change significantly between later time points.
-
-
Sampling and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. Trustworthiness Check: This filtration step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to prevent adsorption effects.
-
Accurately weigh the filtered saturated solution.
-
Perform a precise serial dilution of the saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC method. A standard calibration curve of 3-Cyanoazetidine-1-sulfonamide in each respective solvent must be generated.
-
Calculate the concentration of the compound in the saturated solution, accounting for all dilution factors.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL and mol/L.
-
Calculate the mean and standard deviation for the triplicate measurements for each solvent.
-
Data Presentation and Interpretation
The collected data should be organized in a clear and concise table to facilitate comparison and analysis.
Table 2: Solubility of 3-Cyanoazetidine-1-sulfonamide at 25°C (Example Template)
| Solvent | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Classification |
| Methanol | Experimental Value | Calculated Value | e.g., Soluble |
| Ethanol | Experimental Value | Calculated Value | e.g., Soluble |
| Isopropanol | Experimental Value | Calculated Value | e.g., Sparingly soluble |
| Acetonitrile | Experimental Value | Calculated Value | e.g., Soluble |
| DMSO | Experimental Value | Calculated Value | e.g., Very soluble |
| Ethyl Acetate | Experimental Value | Calculated Value | e.g., Slightly soluble |
| Heptane | Experimental Value | Calculated Value | e.g., Insoluble |
Interpretation:
The resulting solubility data will provide a quantitative basis for:
-
Process Chemistry: Selecting appropriate solvents for reaction, workup, and crystallization to maximize yield and purity. For example, a solvent pair where the compound is highly soluble in one (e.g., Methanol) and poorly soluble in the other (e.g., Heptane) would be ideal for anti-solvent crystallization.
-
Formulation Development: Identifying suitable solvent systems for liquid formulations or for processes like spray drying. High solubility is often a prerequisite for achieving the desired drug concentration in a formulation.
-
Preclinical Studies: Preparing stock solutions for in vitro assays (typically in DMSO) and selecting appropriate vehicle systems for in vivo dosing.
Conclusion
Characterizing the solubility of 3-Cyanoazetidine-1-sulfonamide is a fundamental step in its journey from a novel chemical entity to a potential therapeutic agent. While specific experimental data is not yet publicly available, the theoretical principles derived from its structure combined with the robust, validated experimental protocol outlined in this guide provide a clear and reliable path forward. By systematically applying these methods, researchers can generate the high-quality, reproducible solubility data necessary to make informed decisions and accelerate the development of this promising compound.
References
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Adibkia, K., et al. Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]
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Gimeno, M., et al. Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method. Journal of Chemical & Engineering Data. Available at: [Link]
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Pobudkowska, A., et al. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC - PubMed Central. Available at: [Link]
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Adibkia, K., et al. (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]
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